molecular formula C21H26N2O B5187628 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine

1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine

Cat. No. B5187628
M. Wt: 322.4 g/mol
InChI Key: VJCPCIRHJIWFME-UHFFFAOYSA-N
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Description

1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine, also known as EPP, is a synthetic compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been shown to inhibit the activity of monoamine oxidase A and B, leading to increased levels of these neurotransmitters in the brain. This may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It has also been extensively studied in animal models, making it a well-established compound for research. However, 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine also has some limitations. It has low solubility in water, which may limit its use in some experiments. It also has potential toxicity at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Another area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully elucidate the mechanism of action of 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine and to optimize its pharmacological properties.
Conclusion:
In conclusion, 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine, or 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and may have potential as a neuroprotective agent. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods, including the reaction of ethyl 4-bromobenzoate with 1-(2-phenylethyl)piperazine in the presence of a palladium catalyst. Another method involves the reaction of ethyl 4-chlorobenzoate with 1-(2-phenylethyl)piperazine in the presence of a base. Both methods yield 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine with high purity and yield.

Scientific Research Applications

1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been studied as a potential treatment for schizophrenia and other psychotic disorders. In pharmacology, 1-(4-ethylbenzoyl)-4-(2-phenylethyl)piperazine has been shown to have potent inhibitory effects on monoamine oxidase A and B, which are enzymes responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

(4-ethylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)21(24)23-16-14-22(15-17-23)13-12-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCPCIRHJIWFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone

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